BCN-carbamate-PEG2-Bromide
Description
Foundational Principles of Bioorthogonal Chemistry and its Catalytic Evolution
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with or being influenced by native biochemical processes. numberanalytics.comchempep.com Coined in the early 2000s, the concept is built on several core principles: the reaction partners must be highly selective for each other, they must be stable and non-toxic under physiological conditions (aqueous environment, neutral pH, and body temperature), and the resulting linkage must also be stable. numberanalytics.comchempep.com Furthermore, for practical applications like live-cell imaging, the reaction kinetics must be sufficiently fast at the low concentrations typical of biological systems. chempep.com
The field has evolved significantly since its inception. Early examples include the Staudinger ligation, which forms an amide bond from an azide (B81097) and a phosphine. numberanalytics.comnih.gov A major leap forward was the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). pcbiochemres.comtcichemicals.com While highly efficient, the toxicity of the copper catalyst limited its application in living organisms. This led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes that can react with azides without the need for a metal catalyst. numberanalytics.comprecisepeg.com This catalyst-free approach is highly biocompatible and has become a cornerstone of modern bioorthogonal chemistry. precisepeg.com Further evolution includes the development of other reaction pairs, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, and the exploration of enzymatic and photo-inducible bioorthogonal reactions. nih.govpcbiochemres.comrsc.org Directed evolution has also been employed to create enzymes that can catalyze bioorthogonal reactions or activate caged compounds within cells. nih.govmpg.de
The Role of Bicyclo[6.1.0]nonyne (BCN) as a Bioorthogonal Reagent in Advanced Chemical Synthesis
Bicyclo[6.1.0]nonyne (BCN) is a prominent example of a strained alkyne used in bioorthogonal chemistry, specifically in SPAAC reactions. precisepeg.com The high ring strain of the cyclooctyne (B158145), fused to a cyclopropane (B1198618) ring, significantly lowers the activation energy for the [3+2] cycloaddition reaction with azide-functionalized molecules, allowing the reaction to proceed rapidly at physiological temperatures without a toxic copper catalyst. precisepeg.com
Compared to other cyclooctynes, BCN offers a good balance of reactivity and stability. precisepeg.com Its compact structure and hydrophilicity are advantageous for many bioconjugation applications. precisepeg.com BCN-containing reagents are widely used to label a variety of biomolecules—including proteins, glycans, lipids, and nucleic acids—that have been metabolically or synthetically tagged with an azide group. precisepeg.com This enables researchers to perform tasks such as tracking biomolecules in living cells, imaging biological processes, and assembling complex biomolecular structures. precisepeg.comrsc.org The synthesis of BCN derivatives, such as BCN carboxylic acid, allows for its facile incorporation into a wide range of probes and linkers through stable amide bonds, further expanding its utility in creating advanced tools for chemical biology. researchgate.netrsc.orgnih.gov
Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation: Enhancing Hydrophilicity and Biocompatibility
Polyethylene glycol (PEG) linkers are flexible, hydrophilic spacers widely used in the design of bioconjugates. precisepeg.comthermofisher.com The incorporation of a PEG chain into a molecule, a process known as PEGylation, confers several beneficial properties. A primary advantage is the enhancement of hydrophilicity, which increases the solubility of hydrophobic molecules in aqueous biological fluids. thermofisher.comaxispharm.combroadpharm.com This is crucial for reagents used in biological systems.
Carbamate (B1207046) Linkages and Terminal Halogen Functionalization in Heterobifunctional Reagent Design
Heterobifunctional reagents are molecules that possess two different reactive groups, enabling the sequential linkage of two different molecules. thermofisher.comresearchgate.net The choice of the internal linkage and the terminal functional group is critical to the reagent's utility.
Carbamate Linkages: In the structure of BCN-carbamate-PEG2-Bromide, a carbamate group connects the BCN-containing alcohol to the PEG linker. Carbamate linkages are formed by the reaction of an isocyanate or an activated carbonate with an alcohol or an amine. lumiprobe.comruixibiotech.com When formed with primary amines, carbamates are known for their high stability under physiological conditions, making them a reliable choice for constructing robust bioconjugates. ruixibiotech.comuit.no While carbamates derived from alcohols can be susceptible to hydrolysis, their stability is generally sufficient for many applications in chemical biology and materials science. researchgate.netuit.no The stability of the carbamate bond ensures that the BCN and PEG components remain covalently attached throughout subsequent experimental steps.
Terminal Halogen Functionalization: The terminal bromide atom on the PEG chain serves as the second reactive handle of the heterobifunctional linker. Halogens, particularly bromine and iodine, are excellent leaving groups in nucleophilic substitution reactions. broadpharm.comdcchemicals.com This allows the bromide to be readily displaced by a wide range of nucleophiles, such as thiols, amines, or carboxylates, to form a stable covalent bond. This reactivity provides a versatile method for attaching the BCN-PEG unit to a target molecule or surface. dcchemicals.com The strategic incorporation of halogens is a common practice in the design of chemical probes and pharmaceuticals to modulate reactivity and physicochemical properties. rsc.orgnih.govgoogle.com In this context, the terminal bromide provides a distinct chemical reactivity that is orthogonal to the SPAAC reaction of the BCN group, enabling controlled, stepwise conjugation.
Data Tables
Table 1: Physicochemical Properties of this compound
This table summarizes the key identifiers and properties of the title compound.
| Property | Value | Reference |
| Chemical Name | This compound | axispharm.comchemsrc.com |
| CAS Number | 2243150-62-9 | chemsrc.com |
| Molecular Formula | C₁₇H₂₆BrNO₄ | chemsrc.com |
| Molecular Weight | 388.3 g/mol | axispharm.comchemsrc.com |
Table 2: Functional Components of this compound
This table outlines the function of each key chemical moiety within the this compound structure.
| Component | Primary Function | Key Characteristics | Reference |
| Bicyclo[6.1.0]nonyne (BCN) | Bioorthogonal Reactive Group | Reacts with azides via catalyst-free strain-promoted alkyne-azide cycloaddition (SPAAC). precisepeg.com | precisepeg.com |
| Polyethylene Glycol (PEG2) | Spacer and Solubilizer | Increases hydrophilicity and biocompatibility; provides spatial separation between conjugated molecules. precisepeg.comaxispharm.com | precisepeg.comthermofisher.comaxispharm.com |
| Carbamate Linkage | Stable Covalent Linker | Connects the BCN and PEG moieties with high chemical stability. ruixibiotech.comuit.no | ruixibiotech.comuit.no |
| Terminal Bromide | Second Reactive Handle | Acts as a good leaving group for nucleophilic substitution, enabling conjugation to various substrates. broadpharm.comdcchemicals.com | broadpharm.comdcchemicals.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO4/c18-7-9-21-11-12-22-10-8-19-17(20)23-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWBWPVODYNGRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCBr)CCC#C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Functional Group Interconversion Strategies for Bcn Carbamate Peg2 Bromide
Stereoselective Synthesis of Bicyclo[6.1.0]nonyne (BCN) Core Structures
The BCN group is a strained cyclic alkyne widely used in copper-free click chemistry. broadpharm.comchemscene.com Its synthesis requires careful control of stereochemistry, which has been a significant focus of methodological development.
Exploration of Optimized Synthetic Routes for BCN Scaffolds
The synthesis of the BCN core typically begins with 1,5-cyclooctadiene. nih.govrsc.org A critical step in this synthesis has been the cyclopropanation reaction, which was historically hindered by poor selectivity. nih.govnih.gov Research has led to more efficient and scalable methods. nih.gov A significant advancement involves the use of specialized rhodium catalysts to control the stereochemical outcome. Specifically, employing low loadings (0.27 mol%) of the chiral catalyst Rh₂(S-BHTL)₄ provides the BCN precursor with a favorable 79:21 syn:anti selectivity. nih.govnih.govacs.org This optimized route represents a substantial improvement over previous methods that used catalysts like Rh₂(OAc)₄, which resulted in poorer selectivity. nih.govacs.org
Table 1: Comparison of Catalysts in BCN Precursor Synthesis
| Catalyst | Catalyst Loading | syn:anti Selectivity | Scale |
|---|---|---|---|
| Rh₂(S-BHTL)₄ | 0.27 mol% | 79:21 | Multigram nih.govacs.org |
Derivatization of BCN for Linker Integration (e.g., BCN-Carbinol, BCN-Carboxylic Acid)
Once the basic BCN scaffold is synthesized, it must be functionalized with a reactive handle to allow for the integration of linkers. The two most common derivatives for this purpose are Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-carbinol or BCN-OH) and BCN-carboxylic acid (BCN-COOH). nih.govrsc.org
BCN-carbinol is a primary alcohol that can be prepared from readily available starting materials. nih.govnih.gov It serves as a key intermediate where the hydroxyl group can be activated for subsequent reactions, such as carbamate (B1207046) formation. nih.govresearchgate.net
Table 2: Key BCN Derivatives for Linker Integration
| Derivative | Functional Group | Common Use | Synthetic Note |
|---|---|---|---|
| BCN-Carbinol | -CH₂OH | Formation of carbamate or ether linkages nih.govnih.gov | Prepared from readily available precursors nih.gov |
Carbamate Linkage Formation Protocols
The carbamate group is a key functional linkage in many bioactive molecules and prodrugs. researchgate.netacs.org Its formation requires specific chemical transformations that are compatible with the BCN and PEG components.
Chemical Transformations for Carbamate Construction within BCN-PEG Linkers
The carbamate linkage within the BCN-carbamate-PEG2-Bromide molecule is typically formed by the reaction of BCN-carbinol with an isocyanate or an activated carbonate derivative of the PEG linker. One established method involves the activation of the BCN-carbinol's hydroxyl group with disuccinimidyl carbonate. nih.gov The resulting activated intermediate can then react with an amine-functionalized PEG chain (e.g., amino-PEG2-Bromide) to yield the stable carbamate bond. nih.gov This strategy is often employed in the solid-phase synthesis of complex biomolecules. nih.gov The bromide functional group on the PEG chain can be used to attach the entire construct to a target molecule through nucleophilic substitution reactions. axispharm.com
Comparative Analysis of Synthetic Strategies for Carbamate Derivatives
Several classical and modern methods exist for synthesizing carbamates. acs.org Traditional strategies include the Hofmann and Curtius rearrangements, which convert primary carboxamides or acyl azides, respectively, into isocyanate intermediates that can be trapped by alcohols. acs.orgnih.gov Other general methods involve the use of highly toxic phosgene (B1210022) or its derivatives. nih.gov
More contemporary and safer approaches often utilize carbon dioxide as a C1 source. nih.gov For instance, a three-component coupling of an amine, CO₂, and an alkyl halide can produce carbamates under mild conditions. organic-chemistry.org
When comparing linkage strategies for BCN derivatives, the choice between a carbamate and an amide bond is significant. Carbamate linkages, formed from BCN-carbinol, have been shown in some contexts to be less stable than the robust amide bonds formed from BCN-carboxylic acid, particularly during prolonged incubation in biological media. rsc.orgresearchgate.net This difference in stability is a critical consideration in the design of bioconjugates, where the lability of the carbamate might be either a desirable feature for prodrug design or a drawback for applications requiring long-term stability. rsc.orgresearchgate.net
Table 3: Comparison of Linkage Formation Strategies
| Linkage Type | BCN Precursor | Key Reagents | Stability |
|---|---|---|---|
| Carbamate | BCN-Carbinol | Disuccinimidyl carbonate, Phosgene derivatives, Isocyanates nih.govnih.gov | Can be less stable; potentially desirable for prodrugs rsc.orgresearchgate.net |
Polyethylene (B3416737) Glycol (PEG) Chain Integration
The integration of a polyethylene glycol (PEG) chain, a process known as PEGylation, is a widely used strategy in drug delivery and bioconjugation. crimsonpublishers.com PEG is a non-toxic, non-immunogenic, and water-soluble polymer approved by the FDA. crimsonpublishers.com Attaching PEG chains to molecules can increase their solubility, stability, and circulation time in the body. axispharm.comcrimsonpublishers.com
In this compound, a short diethylene glycol (PEG2) unit serves as a hydrophilic spacer. axispharm.com The synthesis of the final compound involves a bifunctional PEG2 linker that is functionalized with an amine at one end and a bromide at the other. The amine group reacts with the activated BCN-carbinol to form the carbamate linkage as described previously. The terminal bromide is a reactive group that allows the entire BCN-PEG construct to be conjugated to other molecules, such as peptides or proteins, via nucleophilic substitution. axispharm.com This makes this compound a heterobifunctional linker, enabling the connection of an azide-containing molecule (via the BCN group) to another molecule through the bromide terminus.
Table 4: List of Chemical Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | N/A |
| Bicyclo[6.1.0]nonyne | BCN |
| 1,5-Cyclooctadiene | N/A |
| Bicyclo[6.1.0]non-4-yn-9-ylmethanol | BCN-carbinol, BCN-OH |
| Bicyclo[6.1.0]nonyne carboxylic acid | BCN-COOH |
| Disuccinimidyl carbonate | DSC |
| Polyethylene Glycol | PEG |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | EDCI, EDC hydrochloride |
| Hydroxybenzotriazole | HOBt |
Modular Synthesis of PEG2 Moieties within the Linker Architecture
The construction of the PEG2 spacer within the this compound linker is achieved through a modular synthesis strategy. This approach involves the use of pre-formed building blocks containing the desired number of ethylene (B1197577) glycol units, which are then assembled to create the final linker structure. This method offers significant advantages over the direct polymerization of ethylene oxide, as it allows for the creation of discrete and well-defined PEG linkers with a precise number of repeating units.
A common strategy for the synthesis of short, heterobifunctional PEG linkers involves starting with a symmetrical diol, such as triethylene glycol, and sequentially modifying each terminus. One hydroxyl group can be protected while the other is converted to a different functional group. This step-wise approach ensures control over the final structure and avoids the formation of symmetric byproducts. For the synthesis of a PEG2 moiety, a typical precursor would be a derivative of diethylene glycol that is functionalized with groups amenable to the subsequent introduction of the BCN-carbamate and bromide moieties.
Control of PEG Length and Architecture in Conjugate Design
The length and architecture of the polyethylene glycol (PEG) linker are critical parameters in the design of bioconjugates, significantly influencing their physicochemical and biological properties. The PEG chain serves as a hydrophilic spacer that can enhance the solubility and stability of the conjugate, reduce immunogenicity, and modulate pharmacokinetic profiles.
The ability to precisely control the PEG length, as demonstrated by the use of a discrete PEG2 unit in this compound, is crucial for optimizing the performance of the final conjugate. Shorter PEG linkers, like the PEG2 moiety, provide a more rigid and defined spacing between the conjugated molecules, which can be advantageous in applications where precise distance control is required. Longer PEG chains, on the other hand, offer greater flexibility and can provide a more pronounced "stealth" effect, prolonging circulation half-life.
The architecture of the PEG linker, whether linear or branched, also plays a significant role. While this compound features a linear PEG2 spacer, branched or multi-arm PEG linkers can be employed to increase the payload of conjugated molecules or to create more complex architectures for specific applications in drug delivery and diagnostics. The modular synthesis approach allows for the incorporation of PEG units of varying lengths and architectures, providing a versatile platform for the rational design of bioconjugates with tailored properties.
| Parameter | Influence on Conjugate Properties |
| PEG Length | Affects solubility, hydrodynamic volume, circulation half-life, and immunogenicity. |
| PEG Architecture | Influences payload capacity, steric hindrance, and overall conjugate structure. |
Bromide Functionalization for Orthogonal Reactivity
The terminal bromide in this compound provides a reactive handle for the attachment of molecules through nucleophilic substitution, offering reactivity that is orthogonal to the BCN group's click chemistry.
Introduction of the Terminal Bromide Moiety
The introduction of the terminal bromide is a key step in the synthesis of this compound. This functionalization is typically achieved by converting a terminal hydroxyl group on the PEG spacer into a bromide. A common method for this transformation is the reaction of the alcohol with a brominating agent. For instance, reagents like N-bromosuccinimide (NBS) in the presence of a phosphine, or phosphorus tribromide (PBr3), can be employed for this conversion.
Another approach involves the use of a mesylate or tosylate as an intermediate. The terminal hydroxyl group is first converted to a good leaving group, such as a mesylate or tosylate, by reacting it with mesyl chloride or tosyl chloride, respectively, in the presence of a base. The resulting sulfonate ester is then readily displaced by a bromide ion, typically from a salt like sodium bromide or lithium bromide, in a nucleophilic substitution reaction. This two-step process is often preferred due to its mild reaction conditions and high efficiency.
Bromide as a Precursor for Subsequent Nucleophilic Substitution Reactions
The terminal bromide in this compound serves as an excellent electrophile for a variety of nucleophilic substitution reactions. precisepeg.com The carbon-bromine bond is polarized, making the carbon atom susceptible to attack by nucleophiles. The bromide ion is a good leaving group, facilitating the reaction. precisepeg.com
This reactivity is particularly useful for conjugation to biomolecules, where nucleophilic functional groups such as thiols (from cysteine residues in proteins) are common. precisepeg.com The reaction of the terminal bromide with a thiol group results in the formation of a stable thioether linkage. This specific and efficient reaction allows for the site-specific modification of proteins and other biomolecules.
Other nucleophiles, such as amines and azides, can also react with the terminal bromide, although the reactivity may vary depending on the specific reaction conditions and the nature of the nucleophile. The orthogonality of this nucleophilic substitution chemistry with the strain-promoted alkyne-azide cycloaddition (SPAAC) of the BCN group is a key feature of this compound, enabling the sequential and controlled assembly of complex bioconjugates.
| Nucleophile | Resulting Linkage |
| Thiol (-SH) | Thioether (-S-) |
| Amine (-NH2) | Amine (-NH-) |
| Azide (B81097) (-N3) | Azide (-N3) |
Mechanistic Investigations and Reaction Kinetics of Bcn Carbamate Peg2 Bromide
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BCN Moieties
The SPAAC reaction is a cornerstone of copper-free click chemistry, enabling the covalent conjugation of an azide-functionalized molecule with a strained alkyne like BCN. This reaction proceeds without the need for a cytotoxic copper catalyst, making it highly suitable for applications in living systems. nih.govacs.org The driving force for this reaction is the release of ring strain in the BCN molecule upon the formation of a stable triazole ring.
Kinetic Studies of SPAAC Reactions Involving BCN
The kinetics of SPAAC reactions are typically described by second-order rate laws, where the rate is dependent on the concentrations of both the BCN derivative and the azide (B81097). acs.org Extensive research has been conducted to quantify the second-order rate constants (k₂) for a variety of BCN compounds reacting with different azides under various conditions. These studies have revealed that BCN derivatives exhibit robust reactivity, with rate constants that are significantly higher than those of early cyclooctyne (B158145) derivatives.
Several factors influence the rate of the SPAAC reaction, including the specific structure of the BCN derivative (with the endo-isomer being generally more reactive than the exo-isomer), the electronic properties of the azide, the solvent, and the temperature. nih.govrsc.org For instance, the reaction of endo-BCN with benzyl (B1604629) azide in a polar solvent mixture has a second-order rate constant of approximately 0.29 M⁻¹s⁻¹. rsc.org The table below summarizes representative kinetic data for SPAAC reactions involving BCN moieties.
| BCN Derivative | Azide Partner | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|
| endo-BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | Not Specified | 0.29 | rsc.org |
| exo-BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | Not Specified | 0.19 | rsc.org |
| BCN | Primary Azide (2-azidoethanol) | Not Specified | Not Specified | ~0.024 | nih.gov |
| BCN | Secondary Azide (2-azidopropanol) | Not Specified | Not Specified | ~0.012 | nih.gov |
| BCN | Tertiary Azide (2-azido-2-methylpropanol) | Not Specified | Not Specified | ~0.012 | nih.gov |
Influence of BCN Ring Strain on Reaction Rates and Selectivity
The reactivity of BCN in SPAAC reactions is intrinsically linked to its high ring strain, which is a consequence of the fusion of a cyclooctyne ring with a cyclopropane (B1198618) ring. This geometric constraint forces the alkyne's bond angles to deviate significantly from the ideal 180°, resulting in a high-energy molecule eager to undergo reactions that release this strain. The energy required to distort the BCN molecule into the transition state geometry for the cycloaddition is therefore lower than for a linear alkyne, leading to a significantly reduced activation energy for the reaction.
Compared to other cyclooctynes, BCN strikes a balance between reactivity and stability. While dibenzoannulated cyclooctynes like DBCO (dibenzocyclooctyne) can exhibit faster reaction rates with certain azides due to increased ring strain from the fused aromatic rings, BCN's smaller size and increased hydrophilicity can be advantageous in certain biological contexts. Interestingly, the electronic nature of the azide can reverse this reactivity trend; BCN has been observed to react more rapidly than DBCO with electron-poor aromatic azides, suggesting a shift towards an inverse electron-demand mechanism.
The steric profile of BCN also plays a crucial role in its reaction selectivity. BCN is sterically less demanding than bulkier cyclooctynes like ADIBO (azadibenzocyclooctyne). This allows BCN to react with primary, secondary, and even sterically hindered tertiary azides with comparable reaction rates. In contrast, the reactivity of ADIBO with tertiary azides is dramatically reduced due to steric hindrance. This differential reactivity can be exploited for chemoselective ligation, enabling the specific labeling of one type of azide in the presence of another. nih.gov
Regioselectivity and Stereochemical Outcomes in Triazole Formation
A notable characteristic of the uncatalyzed SPAAC reaction is its general lack of regioselectivity. The 1,3-dipolar cycloaddition between the asymmetric BCN alkyne and an azide can result in the formation of two constitutional isomers of the triazole product. This is in contrast to the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is highly regioselective for the 1,4-disubstituted triazole. The formation of a mixture of regioisomers in SPAAC is an important consideration in applications where a single, well-defined product is required.
From a stereochemical perspective, the BCN moiety itself exists as two diastereomers: endo-BCN and exo-BCN. These diastereomers exhibit slightly different reactivities, with the endo isomer generally being the more reactive of the two in SPAAC reactions. rsc.org The stereochemistry of the BCN starting material is retained in the triazole product, leading to the formation of diastereomeric products if a mixture of BCN isomers is used.
Inverse Electron-Demand Diels-Alder (IEDDA) Reactions with BCN and Tetrazine Partners
The IEDDA reaction is another powerful bioorthogonal ligation that has gained prominence due to its exceptionally fast reaction kinetics. In this reaction, an electron-rich dienophile, such as the strained alkyne of BCN, reacts with an electron-poor diene, typically a tetrazine derivative.
Enhanced Reaction Kinetics in BCN-Tetrazine Ligation
The IEDDA reaction between BCN and tetrazines is one of the fastest bioorthogonal reactions known, with second-order rate constants that can be several orders of magnitude greater than those of SPAAC reactions. acs.orgbiotium.com This rapid reactivity allows for efficient labeling at very low concentrations of reactants, which is a significant advantage for in vivo applications.
The kinetics of the BCN-tetrazine ligation are highly tunable by modifying the substituents on the tetrazine ring. Electron-withdrawing groups on the tetrazine lower its LUMO (Lowest Unoccupied Molecular Orbital) energy, which decreases the HOMO-LUMO energy gap between the dienophile (BCN) and the diene (tetrazine), thereby accelerating the reaction. The table below presents a selection of kinetic data for IEDDA reactions involving BCN, showcasing the remarkable reaction rates achievable with this chemistry.
| BCN Derivative | Tetrazine Partner | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|
| BCN amino acid | Tetrazine 13 | Not Specified | Not Specified | 437 ± 13 | nih.gov |
| BCN amino acid | Tetrazine 14 (with methyl group) | Not Specified | Not Specified | 1.45 ± 0.05 | nih.gov |
| BCN | 3-(pyrimidin-2-yl)-6-phenyl-1,2,4,5-tetrazine | MeOH | Ambient | 10 | bldpharm.com |
| BCN | 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)-phenyl)-1,2,4,5-tetrazine | MeOH | Ambient | 125 | bldpharm.com |
| BCN | Sulfonated tetrazole 1 | Acetonitrile/Phosphate Buffer (1:1) | Not Specified | ~39,200 | biotium.com |
Orthogonality of BCN-Tetrazine and BCN-Azide Click Chemistries for Multi-Labeling
In the context of bioorthogonal chemistry, orthogonality refers to the ability of two or more distinct chemical reactions to proceed in the same system without interfering with one another. This concept is crucial for multi-labeling experiments, where different biomolecules are to be tagged with distinct probes.
While BCN can react with both azides (via SPAAC) and tetrazines (via IEDDA), achieving true orthogonality for multi-labeling with a single BCN-functionalized molecule is challenging due to the inherent cross-reactivity. However, the vast difference in the reaction kinetics between the two processes can be exploited for sequential labeling. The BCN-tetrazine IEDDA reaction is significantly faster than the BCN-azide SPAAC reaction. acs.orgbiotium.com This kinetic disparity allows for the selective reaction of a BCN-tagged molecule with a tetrazine probe in the presence of an azide. Following the completion of the IEDDA reaction, the remaining unreacted BCN moieties could then be targeted with an azide-containing probe in a subsequent step.
For simultaneous multi-labeling, a more common strategy is to use a combination of truly orthogonal reaction pairs. For example, the tetrazine-trans-cyclooctene (TCO) IEDDA reaction can be used alongside an azide-cyclooctyne (such as BCN or DBCO) SPAAC reaction. nih.gov As TCO does not react with azides, and tetrazines react much faster with TCO than with many cyclooctynes, these two reaction pairs can proceed concurrently with minimal cross-talk, enabling the specific labeling of two different targets in the same biological system. nih.gov
Nucleophilic Substitution Reactions via the Bromide Functional Group
The terminal bromide atom in BCN-carbamate-PEG2-Bromide serves as a reactive site for nucleophilic substitution, enabling the conjugation of this linker to a variety of substrates. axispharm.com The bromide is an effective leaving group, facilitating the attachment of the BCN-carbamate-PEG2 moiety to target molecules through the formation of a new covalent bond. dcchemicals.com
The displacement of the bromide ion from this compound typically proceeds via one of two classical nucleophilic substitution mechanisms: SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular). libretexts.orgviu.ca The prevailing pathway is dictated by several factors, including the nature of the nucleophile, the solvent, and the steric environment of the electrophilic carbon atom.
SN2 Mechanism: In the presence of a strong, unhindered nucleophile and in a polar aprotic solvent, the reaction is likely to follow an SN2 pathway. libretexts.org This mechanism involves a single concerted step where the nucleophile attacks the carbon atom bearing the bromide from the backside, leading to an inversion of stereochemistry at the reaction center. libretexts.org The reaction rate in an SN2 reaction is dependent on the concentrations of both the linker and the nucleophile. masterorganicchemistry.com
SN1 Mechanism: Conversely, in a polar protic solvent and with a weaker nucleophile, an SN1 mechanism may be favored. libretexts.org This two-step process begins with the slow, rate-determining departure of the bromide leaving group to form a carbocation intermediate. libretexts.org This is followed by a rapid attack of the nucleophile on the planar carbocation, resulting in a racemic mixture of products if the carbon is chiral. libretexts.org The rate of an SN1 reaction is primarily dependent on the concentration of the this compound. masterorganicchemistry.com
The primary nature of the carbon atom attached to the bromine in the PEG linker suggests that the SN2 mechanism is generally the more probable pathway for nucleophilic substitution. viu.ca
The following table summarizes the key factors influencing the mechanistic pathway of bromide displacement:
| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., RS⁻, N₃⁻, CN⁻) |
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) |
| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) |
In a complex biological environment, which is aqueous and contains a multitude of potential nucleophiles, the chemoselectivity of the bromide group is a critical consideration. The reactivity of the bromide in this compound will be influenced by the presence of various biological functional groups such as amines, thiols, and hydroxyls.
Thiols, present in cysteine residues of proteins, are particularly potent nucleophiles and are expected to react readily with the bromide linker. The high reactivity of bromine towards sulfur-containing compounds is well-documented. nih.gov Amines, such as the side chains of lysine (B10760008) residues, are also effective nucleophiles that can displace the bromide. While hydroxyl groups are abundant in biological systems (e.g., in water, serine, and threonine residues), they are generally weaker nucleophiles compared to thiols and amines, and their reaction with the bromide is expected to be slower.
The controlled and selective reaction of the bromide group often necessitates careful control of reaction conditions, such as pH, to modulate the nucleophilicity of the target functional groups. For instance, maintaining a pH that favors the deprotonation of thiols while keeping amines protonated can enhance the selectivity of the reaction towards cysteine residues.
Stability and Structural Integrity of the Carbamate (B1207046) Linkage
The carbamate linkage in this compound provides a stable connection between the BCN moiety and the PEG spacer. acs.org The stability of this linkage is paramount to maintaining the structural integrity of the entire molecule throughout its intended application.
Carbamates are generally recognized for their good chemical and proteolytic stability. acs.org Under physiological conditions (pH 7.4 and 37°C), the carbamate group in this compound is expected to exhibit significant hydrolytic stability. acs.orgzacharyhhouston.com The resonance stabilization of the carbamate bond, which is a hybrid of an amide and an ester, contributes to its robustness. acs.org
However, the stability of carbamates can be influenced by their specific chemical structure and the surrounding environment. nih.govresearchgate.net While many carbamates are stable, some can undergo hydrolysis over extended periods. nih.gov For instance, certain carbamate-based compounds have shown significant degradation in buffer at physiological pH after 24 hours. nih.gov The specific rate of hydrolysis for this compound would require empirical determination, but based on the general stability of carbamate linkers in bioconjugation, it is anticipated to be sufficiently stable for most applications.
When compared to other common linker chemistries, the stability of the carbamate linkage is a key design consideration. Amide bonds are another frequently used linkage in bioconjugation.
In general, amide bonds are considered to be more stable towards hydrolysis than carbamate bonds, particularly under basic conditions. researchgate.net Research comparing the stability of BCN derivatives linked via carbamate and amide bonds has indicated that amide-linked probes exhibit superior in vitro stability over their carbamate counterparts, especially for applications requiring prolonged incubation. researchgate.net
The following table provides a qualitative comparison of the stability of carbamate and amide linkages:
| Linker Type | General Hydrolytic Stability | Susceptibility to Enzymatic Cleavage |
| Carbamate | Good, but can be less stable than amides | Generally stable, but can be cleaved by certain esterases |
| Amide | Very high | Can be cleaved by specific proteases/amidases |
Ultimately, the choice between a carbamate and an amide linker depends on the specific requirements of the application, including the desired stability profile and the potential for enzymatic cleavage in the biological system of interest.
Advanced Analytical and Characterization Methodologies for Bcn Carbamate Peg2 Bromide Conjugates
Spectroscopic and Spectrometric Techniques for Conjugate Characterization
Spectroscopic and spectrometric methods form the cornerstone of the analytical workflow for BCN-carbamate-PEG2-Bromide conjugates, offering detailed insights into their molecular properties.
High-resolution mass spectrometry (HRMS) is an indispensable tool for the primary characterization of this compound bioconjugates. It provides an accurate determination of the molecular weight of the intact conjugate, which allows for the confirmation of successful conjugation and the determination of the degree of PEGylation (the number of this compound units attached to the biomolecule).
The process typically involves electrospray ionization (ESI) to generate gas-phase ions of the bioconjugate, which are then analyzed by a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. The high resolving power of these instruments allows for the separation of isotopic peaks, leading to a precise mass measurement and enabling the confirmation of the elemental composition.
For a hypothetical conjugation of this compound to a peptide, HRMS data would be used to verify the expected mass shift. The monoisotopic mass of this compound is 388.1314 g/mol . Upon conjugation, the mass of the resulting bioconjugate will increase by a corresponding amount for each attached linker. Deconvolution of the resulting mass spectrum, which often shows a distribution of charge states for large biomolecules, yields the zero-charge mass of the conjugate.
Table 1: Representative HRMS Data for a this compound Conjugated Peptide
| Species | Theoretical Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Mass Error (ppm) |
| Unconjugated Peptide | 1500.75 | 1500.76 | 6.7 |
| Mono-conjugated Peptide | 1888.88 | 1888.90 | 10.6 |
| Di-conjugated Peptide | 2277.01 | 2277.04 | 13.2 |
This is an interactive data table. You can sort the columns by clicking on the headers.
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the chemical structure of this compound conjugates at the atomic level. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are utilized to confirm the covalent attachment of the linker to the biomolecule and to ensure the structural integrity of both the linker and the biomolecule post-conjugation.
In ¹H NMR spectra, characteristic signals for the bicyclo[6.1.0]nonyne (BCN) protons and the ethylene (B1197577) glycol protons of the PEG2 linker can be identified. The appearance of these signals in the spectrum of the purified conjugate, often with chemical shift changes compared to the free linker, provides direct evidence of successful conjugation. Furthermore, NMR can be used to monitor the kinetics of the conjugation reaction in real-time by observing the disappearance of signals from the starting materials and the appearance of signals from the product. nih.gov
Table 2: Characteristic ¹H NMR Chemical Shifts for this compound Moiety
| Protons | Chemical Shift Range (ppm) |
| BCN ring protons | 0.5 - 2.5 |
| PEG methylene (B1212753) protons (-OCH₂CH₂O-) | 3.5 - 3.8 |
| Carbamate (B1207046) NH proton | 5.0 - 6.0 |
This is an interactive data table. You can sort the columns by clicking on the headers.
Advanced chromatographic techniques are essential for assessing the purity and homogeneity of this compound conjugates. These methods separate the desired conjugate from unreacted starting materials, excess reagents, and potential side products.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating molecules based on their hydrophobicity. The conjugation of the hydrophilic PEG2 linker to a biomolecule typically results in a change in its retention time on an RP-HPLC column. This allows for the separation of the unconjugated biomolecule, the this compound linker, and the final conjugate. The purity of the conjugate can be determined by integrating the peak area of the desired product relative to the total peak area in the chromatogram.
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. The addition of the this compound linker increases the size of the biomolecule, leading to an earlier elution time in SEC. This method is particularly useful for removing small molecule reagents and for assessing the presence of aggregates in the final product.
Table 3: Representative HPLC Purity Analysis of a this compound Conjugation Reaction
| Peak | Retention Time (min) | Identity | Peak Area (%) |
| 1 | 5.2 | Unreacted this compound | 3.5 |
| 2 | 12.8 | Unconjugated Biomolecule | 8.1 |
| 3 | 15.5 | BCN-carbamate-PEG2-Biomolecule Conjugate | 88.4 |
This is an interactive data table. You can sort the columns by clicking on the headers.
Computational and Biophysical Approaches for Interaction Analysis
Beyond structural confirmation, understanding the conformational dynamics of this compound conjugates and their interactions with biological systems is crucial. Computational and biophysical methods provide valuable insights into these aspects.
MD simulations can also be used to investigate the interactions between the conjugate and its biological target. For example, simulations can model the binding of a this compound-modified protein to its receptor, providing insights into how the linker may influence the binding affinity and orientation. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Recent studies have utilized MD simulations to compare the interaction profiles of different cyclooctyne (B158145) linkers, including BCN, on the surface of proteins, revealing distinct and transient interaction patterns. researchgate.net
Table 4: Key Parameters Analyzed in Molecular Dynamics Simulations of this compound Conjugates
| Parameter | Description |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein backbone atoms from a reference structure over time, indicating conformational stability. |
| Radius of Gyration (Rg) | Represents the compactness of the bioconjugate structure. |
| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to the solvent, providing insights into changes in exposure of different regions upon conjugation. |
| Intermolecular Interactions | Analysis of hydrogen bonds, salt bridges, and hydrophobic contacts between the conjugate and its binding partner. |
This is an interactive data table. You can sort the columns by clicking on the headers.
Time-Resolved Limited Proteolysis Mass Spectrometry (LiP-MS) is an emerging biophysical technique that can probe the structural changes in a protein upon conjugation with this compound. nih.gov The method involves the brief digestion of the native protein and the conjugate with a protease under controlled conditions. The presence of the BCN-PEG linker can alter the accessibility of protease cleavage sites on the protein surface, either by direct shielding or by inducing conformational changes.
By analyzing the resulting peptide fragments using mass spectrometry, regions of the protein that are protected from or made more susceptible to proteolysis upon conjugation can be identified. This provides valuable information about the interaction footprint of the BCN-PEG linker on the protein surface and can reveal allosteric changes in protein structure. Time-resolved LiP-MS, where the digestion is monitored over time, can provide further insights into the dynamics of these structural changes. Studies have successfully employed LiP-MS to investigate the interaction of PEG and other polymers with proteins when attached via BCN linkers. researchgate.net
Table 5: Representative LiP-MS Data Showing Changes in Peptide Abundance Upon Conjugation
| Peptide Sequence | Unconjugated Protein (Relative Abundance) | BCN-PEG2 Conjugate (Relative Abundance) | Fold Change | Interpretation |
| N-terminal Peptide | 1.0 | 0.2 | -5.0 | Shielded by the linker |
| Loop Region Peptide | 1.0 | 2.5 | +2.5 | Increased flexibility/exposure |
| Core Domain Peptide | 1.0 | 1.1 | ~0 | No significant structural change |
This is an interactive data table. You can sort the columns by clicking on the headers.
Applications of Bcn Carbamate Peg2 Bromide in Academic Research Domains
Protein and Peptide Bioconjugation
The precise modification of proteins and peptides is crucial for a wide range of applications, from fundamental biological studies to the development of novel therapeutics. BCN-carbamate-PEG2-Bromide and similar BCN-containing linkers facilitate the creation of well-defined protein and peptide conjugates.
Site-specific functionalization allows for the attachment of a molecule of interest to a predetermined location on a protein or peptide, ensuring a homogeneous product with consistent properties. The "this compound" linker can be utilized in a two-step labeling strategy. First, the bromide group of the linker can react with a nucleophilic amino acid side chain, such as the thiol group of a cysteine or the amino group of a lysine (B10760008), to covalently attach the BCN-PEG moiety to the protein. However, achieving site-specificity with this approach can be challenging due to the presence of multiple reactive residues.
A more precise method for achieving site-specificity involves the genetic incorporation of an unnatural amino acid (UAA) containing an azide (B81097) group into the protein's sequence at the desired location. The BCN group of the linker can then be selectively coupled to the azide-modified protein via SPAAC. This bioorthogonal reaction is highly specific and proceeds efficiently under mild, physiological conditions, without interfering with the native biological functions of the protein.
Table 1: Comparison of Protein Labeling Strategies Utilizing BCN-Linkers
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Direct Alkylation | The bromide group of the linker reacts directly with nucleophilic amino acid residues (e.g., cysteine, lysine) on the protein surface. | Simpler protocol, does not require genetic engineering. | Lack of site-specificity can lead to heterogeneous products. |
| Unnatural Amino Acid Incorporation | An azide-containing UAA is genetically encoded into the protein at a specific site, followed by SPAAC with the BCN linker. | High degree of site-specificity, results in homogeneous conjugates. | Requires molecular biology techniques for protein expression. |
The production of homogeneous bioconjugates, where each protein molecule is modified in the same way and at the same location, is essential for accurate structural and functional analyses. The heterogeneity of randomly modified proteins can lead to ambiguous experimental results and difficulties in characterization. The use of BCN-PEG linkers in conjunction with site-specific modification techniques has been instrumental in the synthesis of homogeneous antibody-drug conjugates (ADCs). nih.gov For instance, a therapeutic antibody can be engineered to contain an azide group at a specific site, allowing for the attachment of a BCN-linked cytotoxic drug. nih.gov The resulting ADC has a defined drug-to-antibody ratio (DAR), which is a critical factor for its therapeutic efficacy and safety. nih.gov
In a study focused on the development of homogeneous ADCs, a branched linker containing a BCN moiety was used for conjugation to an azide-modified antibody. nih.gov The use of a PEG fragment within the linker was shown to improve the hydrophilicity of the final conjugate. nih.gov
Table 2: Research Findings on the Synthesis of Homogeneous Bioconjugates with BCN-Linkers
| Bioconjugate | Linker Type | Key Finding | Reference |
|---|---|---|---|
| Antibody-Drug Conjugate (ADC) | BCN-PEG3-GluGlyCit-PABC-MMAE | The use of a BCN-PEG linker enabled the synthesis of a homogeneous DAR 6 ADC with improved hydrophilicity. nih.gov | nih.gov |
Glycosylation is a common post-translational modification that plays a critical role in protein folding, stability, and function. The inherent heterogeneity of naturally occurring glycoproteins makes them challenging to study. BCN-containing bifunctional linkers offer a powerful tool for the chemoenzymatic synthesis of homogeneous synthetic glycoproteins. nih.govresearchgate.net In this approach, a sugar molecule is first functionalized with an azide group. Separately, a protein is modified with a BCN linker. The two components are then joined together via SPAAC to create a synthetic glycoprotein (B1211001) with a defined glycan structure at a specific site.
For example, a bifunctional linker containing a BCN group and an oxime-forming group was developed to create synthetic glycoproteins. nih.govresearchgate.net The oxime-forming group was used to attach the linker to a sugar, and the BCN group was then used to conjugate the sugar to an azide-modified protein. nih.govresearchgate.net This method was successfully applied to produce neoglycoprotein inhibitors of cholera toxin. nih.gov
Nucleic Acid Modification and Functionalization
The ability to modify and functionalize nucleic acids at specific positions is essential for a wide range of applications in molecular biology and diagnostics, including the study of gene expression, the development of nucleic acid-based therapeutics, and the construction of DNA-based nanostructures.
Solid-phase synthesis is the standard method for the chemical synthesis of oligonucleotides. This technique allows for the incorporation of modified nucleotides and linkers at specific positions within the growing oligonucleotide chain. A reagent like this compound, after conversion to a phosphoramidite (B1245037) derivative, could potentially be incorporated into an oligonucleotide during solid-phase synthesis. This would result in an oligonucleotide with a BCN group at a predefined position, ready for subsequent conjugation to an azide-containing molecule via copper-free click chemistry.
While direct incorporation of a bromide-containing linker can be challenging under standard solid-phase synthesis conditions, alternative strategies exist. For example, an oligonucleotide can be synthesized with a terminal amino or thiol group, which can then be reacted with the this compound in a post-synthetic modification step. Several studies have demonstrated the feasibility of solid-phase synthesis for preparing oligonucleotide conjugates. mdpi.comnih.govrsc.org
Site-specific labeling of DNA and RNA is crucial for studying their structure, function, and interactions with other molecules. The bioorthogonal nature of the BCN-azide reaction makes it an ideal tool for labeling nucleic acids in complex biological environments.
One common strategy involves the enzymatic incorporation of an azide-modified nucleotide into a specific position in a DNA or RNA strand using polymerases. The resulting azide-modified nucleic acid can then be labeled with a BCN-containing probe, such as a fluorescent dye or an affinity tag attached to a BCN-PEG linker. This approach has been used to study DNA replication and transcription, as well as to visualize RNA in living cells. nih.govrsc.org
In a notable study, a method for site-specific, reversible labeling of DNA was developed that utilizes an azide-containing chemical handle for the attachment of functional tags via click chemistry. nih.gov This demonstrates the potential for BCN-containing reagents to be used in advanced nucleic acid labeling applications.
Table 3: Methods for Site-Specific Labeling of Nucleic Acids
| Method | Description | Application | Reference |
|---|---|---|---|
| Enzymatic Incorporation of Modified Nucleotides | A polymerase is used to incorporate an azide-modified nucleotide into a specific site in a DNA or RNA molecule, followed by reaction with a BCN-containing probe. | Studying DNA replication and transcription, visualizing RNA in cells. nih.govrsc.org | nih.govrsc.org |
| Post-Synthetic Modification | An oligonucleotide is synthesized with a reactive group (e.g., amine, thiol) at a specific position, which is then reacted with a BCN-linker. | Preparation of oligonucleotide conjugates for various applications. | mdpi.comnih.gov |
Materials Science and Polymer Chemistry
In materials science and polymer chemistry, this compound is utilized as a heterobifunctional linker to create advanced materials with tailored properties and functionalities. Its ability to bridge different chemical entities enables the synthesis of novel polymeric structures and biofunctional constructs for specialized research applications.
The modification of polymers to introduce new functionalities is a cornerstone of advanced materials research. mdpi.com this compound facilitates the post-synthesis functionalization of polymeric backbones, allowing for the introduction of bioorthogonal handles. The bromide end of the molecule can be reacted with a suitable functional group on a pre-formed polymer, thereby grafting the BCN-PEG2-carbamate moiety onto the larger structure.
A significant area of application is in the development of single-chain polymer nanoparticles (SCNPs), which are nano-sized objects formed by cross-linking individual polymer chains. nih.govnih.govutwente.nl Researchers can first synthesize a linear polymer and then use a reagent like this compound to attach BCN groups along its length. These appended BCN groups are then available for subsequent, highly efficient click reactions with azide- or tetrazine-functionalized molecules. This strategy allows for the creation of dual-reactive SCNPs, where one type of chemistry is used to form the nanoparticle and a second, orthogonal chemistry (the BCN-based click reaction) is used to attach specific research ligands, such as targeting molecules or sensors. nih.govutwente.nl
| Polymeric Architecture | Functionalization Strategy | Attached Moiety via BCN | Research Application |
| Single-Chain Polymer Nanoparticles (SCNPs) | Active Ester Chemistry + CuAAC Click Chemistry | 3-azido-propylglucose | Studying cellular uptake mechanisms |
| Polyacrylamide Backbone | Intramolecular Cross-linking | Copper-chelating ligands | Creation of artificial enzymes ("clickases") for intracellular reactions |
| Outer Membrane Protein C (OmpC) | Surface Display on E. coli | Biotin-alkyne derivative | Engineering bacterial cell surfaces |
Biofunctional materials are designed to interact with or mimic biological systems. The incorporation of this compound into materials is a key strategy for imparting biological functionality. The hydrophilic PEG linker improves the material's compatibility in aqueous biological environments, while the BCN group provides a specific point of attachment for biomolecules.
This approach is used to create hybrid constructs where a synthetic material is decorated with biological molecules to probe or elicit a specific biological response. For example, polymeric nanoparticles have been functionalized with glucose ligands using BCN-based click chemistry to study how carbohydrate density affects cellular uptake in cancer cells. nih.govutwente.nl By attaching biomolecules to surfaces or within hydrogel matrices, researchers can create controlled environments to study cell adhesion, growth, and differentiation, or to develop advanced drug delivery platforms.
| Base Material | Attached Biomolecule/Ligand | BCN Linker's Role | Research Focus |
| Polymeric Nanoparticles | Glucose | Covalent attachment of targeting ligand | Investigating ligand-receptor interactions and targeted cellular delivery |
| Hydrogels | Peptides (e.g., RGD) | Site-specific immobilization of cell-adhesion motifs | Engineering tissue scaffolds and studying cell-matrix interactions |
| Drug Molecules | Polyethylene (B3416737) Glycol (PEG) | Conjugation for improved pharmacokinetics | Developing drug delivery systems with enhanced stability and solubility |
Chemical Biology and Cellular Research
In chemical biology, this compound is a powerful tool for studying biomolecules in their native environment. Its BCN component is central to bioorthogonal chemistry—a class of reactions that can occur in living systems without interfering with innate biochemical processes. nih.gov This allows for the precise labeling and manipulation of specific molecules within the complexity of a living cell.
Understanding the function of biomolecules like proteins, lipids, and glycans often requires visualizing their location and movement in real-time. conju-probe.com Bioorthogonal labeling using BCN linkers provides a method to attach imaging probes, such as fluorescent dyes, to these molecules with high specificity. nih.gov The process typically involves two steps: first, the target biomolecule is metabolically or genetically engineered to incorporate a reaction partner, such as an azide group. Second, a BCN-functionalized imaging probe is introduced, which selectively "clicks" onto the azide-tagged biomolecule via the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. nih.gov
This method enables advanced imaging techniques, such as Single Particle Tracking (SPT) and Single Molecule Localization Microscopy (SMLM), which can track the movement of individual proteins on the cell surface with nanometer precision. rsc.orgnih.gov The rapid kinetics of the reaction between BCN and its partners (like tetrazines) are particularly advantageous for labeling low-abundance biomolecules or capturing dynamic processes. nih.gov
| Biomolecule Target | Labeling Strategy | BCN-Linked Probe | Imaging Technique |
| Plasma Membrane Proteins (e.g., EGFR) | Genetic Code Expansion (GCE) with azide-amino acid | BCN-Fluorescent Dye | Single Particle Tracking (SPT), SMLM |
| Glucagon Receptors | Metabolic labeling with azide-sugars | BCN-Tetrazole-Fluorophore | Live-cell fluorescence microscopy |
| Nucleic Acids (DNA/RNA) | Incorporation of azide-modified nucleotides | BCN-Biotin | Affinity purification and subsequent imaging |
Beyond simply imaging biomolecules, researchers use BCN-based linkers to actively probe their function. nih.gov By attaching molecules other than dyes, scientists can manipulate the activity of a target protein or pathway and observe the consequences. This allows for the investigation of cause-and-effect relationships within cellular processes.
For example, a BCN linker can be used to attach a small-molecule inhibitor to a specific protein at a defined time, allowing researchers to study the immediate effects of that protein's inhibition on a cellular signaling cascade. Alternatively, a photocleavable group could be attached, enabling researchers to release a bioactive cargo at a specific location within a cell using light. This level of spatiotemporal control is crucial for dissecting complex and dynamic cellular events. By tracking the diffusion and interaction of specifically modified proteins, researchers can gain insights into how cellular architecture and local environments influence protein function. rsc.orgyoutube.com
| Cellular Process | Targeted Biomolecule | Modification via BCN Linker | Research Objective |
| Signal Transduction | Epidermal Growth Factor Receptor (EGFR) | Attachment of a kinase inhibitor | To study the temporal dynamics of signaling pathway deactivation |
| Protein-Protein Interactions | A specific cellular protein | Attachment of a cross-linking agent | To identify binding partners in a native cellular context |
| Gene Expression | DNA or RNA | Covalent linkage to an affinity tag (e.g., Biotin) | To isolate and identify specific nucleic acid sequences and their associated proteins |
Future Prospects and Emerging Research Frontiers for Bcn Carbamate Peg2 Bromide Chemistry
Rational Design and Synthesis of Next-Generation BCN-based Reagents with Enhanced Reactivity and Selectivity
The rational design of new BCN-based reagents is a primary frontier of research, aimed at optimizing their performance for specific biological applications. A key area of investigation involves modifying the linkage between the BCN core and the molecule of interest. While carbamate (B1207046) linkages are common, studies have shown they can be less stable in biological media over long incubation periods. researchgate.netresearchgate.net This has led to the development of alternative linkers, such as amides, which exhibit superior stability. researchgate.netresearchgate.net
Researchers are actively exploring different linkage strategies to fine-tune the properties of BCN reagents. The choice of linker can significantly impact the stability and, consequently, the suitability of the reagent for a given application. For instance, the inherent instability of the carbamate bond might be leveraged for specific applications like prodrug design, where controlled release of a therapeutic agent is desired. researchgate.netresearchgate.net In contrast, for applications requiring long-term stability, such as in vivo imaging or the construction of durable biomaterials, amide-based BCN linkers are preferable. researchgate.netresearchgate.net
The table below summarizes the comparative stability of different BCN linker types, highlighting the move towards more stable constructs for broader biological use.
| Linker Type | Stability Characteristics | Potential Applications |
| Carbamate | Less stable, particularly with prolonged incubation in biological media. researchgate.netresearchgate.net | Prodrug design where controlled release is beneficial. researchgate.netresearchgate.net |
| Amide | Superior stability in vitro compared to carbamate analogues. researchgate.netresearchgate.net | Applications requiring long-term stability, such as in vivo imaging and stable bioconjugates. researchgate.net |
The synthesis of these next-generation reagents involves innovative chemical strategies. For example, using BCN carboxylic acid as a precursor instead of the more traditional BCN alcohol allows for the facile production of amide-based probes. researchgate.net This approach not only enhances stability but also maintains the efficient participation of the BCN moiety in bioorthogonal reactions like strain-promoted alkyne-azide cycloaddition (SPAAC). researchgate.net
Development of Multi-Orthogonal Bioconjugation Platforms Utilizing BCN-carbamate-PEG2-Bromide
A significant advancement in bioconjugation is the creation of multi-orthogonal platforms that allow for multiple, independent chemical modifications of a single biomolecule. BCN-based linkers are integral to these platforms. Researchers have successfully developed heterobifunctional linkers that combine the SPAAC reactivity of BCN with other orthogonal ligation chemistries, such as oxime ligation. nih.govresearchgate.net
This dual-reactivity approach enables the site-specific, sequential attachment of different molecules. For example, a bifunctional linker can first react with a protein through oxime formation and then be used to attach a glycan or other molecule via the BCN group's reaction with an azide (B81097). nih.govresearchgate.net This methodology provides a powerful and flexible route for synthesizing complex, homogeneous biomolecules like neoglycoproteins. nih.gov
The development of such platforms is crucial for creating precisely engineered biological constructs. The ability to perform multiple, non-interfering reactions on a single scaffold opens up possibilities for building sophisticated drug delivery systems, multi-functional diagnostic agents, and complex cellular models.
| Orthogonal Chemistry 1 | Orthogonal Chemistry 2 | Linker Component | Application Example |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Oxime Ligation | BCN-alkoxyamine | Site-specific synthesis of homogeneous neoglycoproteins for studying protein-carbohydrate interactions or as therapeutic agents. nih.govresearchgate.net |
| SPAAC | Tetrazine Ligation | BCN-Tetrazine | Dual labeling of biomolecules for advanced imaging or tracking studies. |
Advanced Computational Modeling for Predictive Design of BCN Linker Architectures
The complexity and vast chemical space of potential linker designs necessitate the use of advanced computational tools. Computational modeling is becoming an indispensable part of designing next-generation BCN linkers, enabling the prediction of their structural and reactive properties before synthesis.
Deep generative models and machine learning are emerging as powerful tools for rational linker design. researchgate.netyoutube.com For example, graph-based deep generative models like "DeLinker" can design novel linkers by considering the three-dimensional structural information of the target molecules. researchgate.net This protein-context-dependent approach is vital for successfully designing linkers that achieve the desired orientation and distance between two conjugated moieties. researchgate.net
Furthermore, physics-based computational methods, such as Free Energy Perturbation (FEP), offer a rigorous approach to predicting how mutations or modifications in a protein or linker will affect stability and binding affinity. youtube.com These in-silico predictions can significantly accelerate the design and optimization process, reducing the need for extensive experimental screening. youtube.com By accurately modeling the interatomic interactions, these methods can guide the design of BCN linker architectures with optimal length, flexibility, and chemical properties for specific applications, such as in the development of PROTACs (Proteolysis Targeting Chimeras). researchgate.netprecisepeg.com
| Computational Method | Approach | Application in BCN Linker Design |
| Deep Generative Models (e.g., DeLinker) | Utilizes 3D structural information and machine learning to generate novel linker structures. researchgate.net | Designing BCN linkers with optimal spatial arrangement for applications like fragment linking and PROTAC design. researchgate.net |
| Physics-Based Models (e.g., FEP) | Calculates free energy changes to predict the impact of modifications on molecular stability and affinity. youtube.com | Predicting the performance of different BCN-PEG architectures to optimize bioconjugate stability and binding. |
| Chemical Language Models (e.g., ChemLML) | Blends text descriptions with molecular models to generate novel molecules with desired properties. nih.gov | Generating candidate BCN linker structures based on specified functional requirements. |
Expansion of this compound Applications in Novel Interdisciplinary Research Areas
The versatility of this compound and its derivatives is driving their adoption in a growing number of interdisciplinary fields. The ability to perform bioorthogonal conjugation under physiological conditions makes these linkers ideal for applications ranging from therapeutics to materials science.
In therapeutics, BCN linkers are being used to develop sophisticated drug delivery systems and novel biotherapeutics. One promising area is bioorthogonal prodrug activation, where a BCN-masked drug is administered in an inactive form and then activated at a specific site by a reaction with a targeted molecule, potentially reducing systemic toxicity. acs.org They are also instrumental in the chemical synthesis of complex therapeutics like bispecific antibodies, which can target two different antigens simultaneously. researchgate.net
In glycobiology, BCN-based bifunctional linkers are enabling the synthesis of homogeneous neoglycoproteins. nih.gov These synthetic glycoproteins are valuable tools for studying the roles of carbohydrates in biological processes and are being investigated as potent inhibitors of toxins. nih.govresearchgate.net The PEG chain incorporated in linkers like this compound further enhances their utility by improving the solubility, stability, and bioavailability of the resulting bioconjugates.
The unique properties of BCN linkers also make them suitable for the design of advanced biomaterials. By conjugating BCN-modified molecules to polymers or surfaces, researchers can create materials with specific biological functions, such as targeted cell adhesion or the controlled release of growth factors.
Q & A
Q. What are the critical steps for synthesizing and characterizing BCN-carbamate-PEG2-Bromide, and how can researchers validate its purity?
Methodological Answer:
- Synthesis Protocol : Follow a stepwise approach combining carbamate coupling (e.g., using triphosgene for carbamate formation) with PEG2 spacer introduction, followed by bromidation. Ensure stoichiometric control and inert atmosphere for bromide stability .
- Characterization : Use HPLC-MS for molecular weight confirmation and NMR (¹H, ¹³C) to verify carbamate linkage and PEG spacer integrity. For bromine quantification, employ elemental analysis or X-ray photoelectron spectroscopy (XPS) .
- Purity Validation : Combine reverse-phase HPLC (≥95% purity threshold) with Karl Fischer titration to assess residual solvents. Cross-reference with literature-reported retention times and spectral data .
Q. How should researchers design stability studies for this compound under varying storage conditions?
Methodological Answer:
- Storage Variables : Test stability at 4°C (short-term), -20°C (long-term), and ambient conditions (degradation control). Monitor humidity (desiccators vs. open air) and light exposure (amber vials vs. clear glass) .
- Degradation Markers : Track bromide hydrolysis via ion chromatography and carbamate cleavage using FT-IR. Compare degradation rates using Arrhenius modeling for shelf-life prediction .
- Data Reporting : Tabulate results (e.g., % degradation/month) with confidence intervals and highlight deviations from analogous compounds (e.g., aryl bromides in ) .
Q. What literature review strategies ensure comprehensive coverage of this compound’s applications in click chemistry?
Methodological Answer:
- Database Selection : Use SciFinder and PubMed with keywords: “BCN-carbamate,” “PEG2 spacer,” “bioorthogonal bromides.” Filter by publication date (last 5 years) and citation count .
- Source Evaluation : Prioritize primary literature (e.g., J. Am. Chem. Soc.) over reviews. Cross-check synthetic protocols for reproducibility, noting discrepancies in reaction yields or side products .
- Citation Management : Use Zotero or EndNote to organize references, flagging studies with conflicting data (e.g., divergent kinetic rates in copper-free click reactions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during this compound characterization?
Methodological Answer:
- Hypothesis Testing : If NMR signals conflict with expected structures (e.g., unexpected peaks at δ 5.2 ppm), propose competing reaction pathways (e.g., hydrolysis intermediates) and validate via LC-MS/MS .
- Multi-Technique Cross-Validation : Compare NMR with IR (carbamate C=O stretch ~1700 cm⁻¹) and XPS (Br 3d binding energy ~70 eV). Use deuterated analogs (e.g., PEG2-d4 in ) to assign ambiguous signals .
- Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors .
Q. What experimental strategies elucidate the reaction mechanism of this compound in bioorthogonal labeling?
Methodological Answer:
- Kinetic Profiling : Use stopped-flow UV-Vis to monitor reaction rates with tetrazines. Compare activation energies (Eₐ) under varying pH and temperature .
- Isotopic Labeling : Synthesize ¹⁵N-labeled BCN derivatives (analogous to deuterated compounds in ) to track bond formation via isotopic shifts in MS .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map transition states and validate experimental rate constants .
Q. How can researchers assess the biocompatibility of this compound in live-cell imaging without compromising experimental validity?
Methodological Answer:
- Cytotoxicity Screening : Conduct MTT assays across cell lines (e.g., HEK293, HeLa) at 10–100 μM concentrations. Include controls with free bromide ions to isolate toxicity sources .
- Imaging Optimization : Use confocal microscopy with fluorophore-tagged tetrazines. Quantify labeling efficiency via flow cytometry and correct for autofluorescence .
- Ethical Reporting : Adhere to institutional review protocols (e.g., ) for human cell studies, documenting cell source, passage number, and consent (if applicable) .
Data Presentation Guidelines
- Tables : Include comparative stability data (e.g., degradation rates at 4°C vs. -20°C) and kinetic parameters (k, Eₐ).
- Figures : Use annotated spectra (NMR, MS) with peak assignments and reaction schematics with energy diagrams.
- Statistical Reporting : Apply t-tests or ANOVA for significance, noting p-values and sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
